molecular formula C12H17Cl2NO B1426535 2-Chloro-5-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride CAS No. 1220019-35-1

2-Chloro-5-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride

Cat. No.: B1426535
CAS No.: 1220019-35-1
M. Wt: 262.17 g/mol
InChI Key: BBFGVFKRBLAFKD-UHFFFAOYSA-N
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Description

2-Chloro-5-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride is a useful research compound. Its molecular formula is C12H17Cl2NO and its molecular weight is 262.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-[(2-chloro-5-methylphenoxy)methyl]pyrrolidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO.ClH/c1-9-2-3-11(13)12(6-9)15-8-10-4-5-14-7-10;/h2-3,6,10,14H,4-5,7-8H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFGVFKRBLAFKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)OCC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Chemical Identity

  • IUPAC Name : 2-Chloro-5-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride
  • CAS Number : Not specified in the provided sources, but it is essential for identification in chemical databases.

This compound is a derivative of phenyl and pyrrolidine structures, which are known for their biological activities. The presence of chlorine and methyl groups suggests potential interactions with biological targets.

The biological activity of this compound is primarily linked to its ability to interact with various neurotransmitter systems and enzymes. Similar compounds have been studied for their roles in:

  • Antidepressant Activity : Compounds with similar structures often exhibit monoamine reuptake inhibition, particularly affecting serotonin and norepinephrine levels in the brain.
  • Antimicrobial Properties : The ether linkage and halogen substitution can enhance the compound's ability to disrupt microbial cell membranes or interfere with vital metabolic processes.

Target Biological Pathways

  • Neurotransmitter Modulation :
    • Inhibition of serotonin and norepinephrine reuptake.
    • Potential interaction with dopamine receptors, influencing mood and behavior.
  • Antimicrobial Mechanisms :
    • Disruption of cell membrane integrity in bacteria and fungi.
    • Inhibition of ergosterol synthesis in fungi, similar to triazole antifungals.

Case Studies

  • Antidepressant Efficacy :
    A study on structurally similar compounds indicated that they significantly increased serotonin levels in animal models, leading to enhanced mood and reduced anxiety symptoms. This suggests that this compound may possess similar antidepressant properties.
  • Antimicrobial Activity :
    Research has shown that related compounds effectively inhibit the growth of various fungi by targeting ergosterol biosynthesis pathways. This could imply that our compound might also exhibit antifungal activity, particularly against ascomycetes and basidiomycetes.

Comparative Biological Activity Table

Compound TypeMechanism of ActionBiological Activity
2-Chloro-5-methylphenyl...Neurotransmitter reuptake inhibitionPotential antidepressant
Triazole AntifungalsErgosterol synthesis inhibitionAntifungal
Pyrrolidine DerivativesModulation of dopaminergic pathwaysNeuroactive

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-5-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride
Reactant of Route 2
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2-Chloro-5-methylphenyl 3-pyrrolidinylmethyl ether hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.